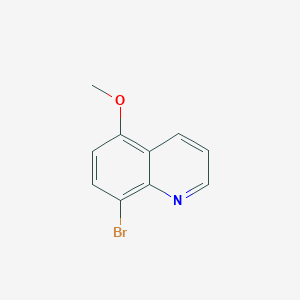

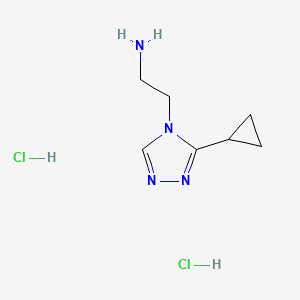

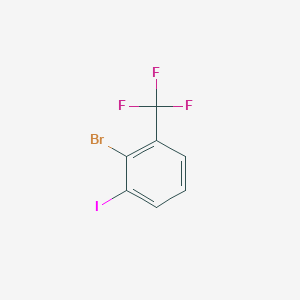

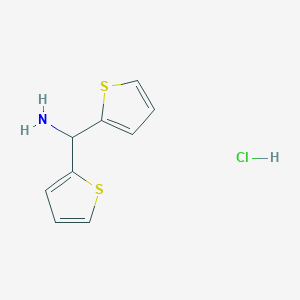

![molecular formula C11H15BO4 B1373229 [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid CAS No. 1335234-29-1](/img/structure/B1373229.png)

[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid

Overview

Description

“[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid” is a boronic acid compound with the CAS Number: 1350513-12-0 . It has a molecular weight of 222.05 . It is in the form of oil .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . Boronic acids are considered valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The IUPAC name of the compound is 3-[(tetrahydro-3-furanyloxy)methyl]phenylboronic acid . The InChI Code is 1S/C11H15BO4/c13-12(14)10-3-1-2-9(6-10)7-16-11-4-5-15-8-11/h1-3,6,11,13-14H,4-5,7-8H2 .Chemical Reactions Analysis

Boronic acids are known for their diverse functional applications in chemical reactions . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Physical And Chemical Properties Analysis

“[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid” has a molecular weight of 222.05 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of oil .Scientific Research Applications

Synthesis of Borinic Acid Derivatives

Borinic acids and their derivatives, such as “[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid”, play a crucial role in modern organic chemistry. They are used in the synthesis of diarylborinic acids and their four-coordinated analogs. These compounds are essential in cross-coupling reactions and have shown potential in catalysis, medicinal chemistry, and materials for optoelectronics .

Catalysis

The Lewis acidity of borinic acids makes them suitable catalysts for regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions. This property is particularly useful in the synthesis of complex organic molecules where selective activation of certain functional groups is required .

Medicinal Chemistry

In medicinal chemistry, borinic acids have been explored for their bioactive properties. Substituents on the borinic acid framework can be modified to enhance their interaction with biological targets, leading to potential applications as antibacterial agents .

Polymer Materials

The unique reactivity of borinic acids allows for their use in the development of polymer materials. By incorporating borinic acid derivatives into polymers, researchers can create materials with novel properties, such as enhanced durability or specific interactions with other chemical compounds .

Optoelectronics

Organoboron compounds, including borinic acid derivatives, are investigated for their applications in optoelectronic devices. Their ability to coordinate with various ligands can lead to the development of new materials with desirable electronic properties for use in devices like LEDs and solar cells .

Bioconjugation and Imaging

Phenyl boronic acid (PBA) derivatives are used in bioconjugation techniques. For instance, PBA-containing BODIPY dyes have been synthesized for the tethering of the glycan domain of antibodies. These fluorescent tools are valuable in bioanalytical applications, such as imaging and diagnostics .

Drug Design and Delivery

The stability and low toxicity of boronic acids make them attractive candidates for drug design. They can be engineered to target specific biological pathways and are further degraded into boric acid, a non-toxic compound, which is easily eliminated by the body .

Environmental Sensing

Boronic acid derivatives can be designed to act as sensors for various environmental factors. Their ability to form reversible covalent bonds with diols enables them to detect the presence of sugars and other diol-containing compounds, which can be useful in monitoring environmental pollution or food quality .

Safety and Hazards

Future Directions

The future directions for the study of boronic acids, including “[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid”, are promising. The preparation of compounds with this chemical group is relatively simple and well known . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex through a process known as transmetalation . The boronic acid donates electrons to form a new bond with palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound participates, is a key step in the synthesis of many bioactive compounds . Therefore, it indirectly influences various biochemical pathways through the products it helps synthesize.

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and properties, such as solubility and stability, which can be influenced by various factors including its molecular weight and functional groups .

Result of Action

As a reagent in suzuki-miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of [3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions, such as temperature, solvent, and the presence of a base, can affect the efficiency of the reaction . Furthermore, the stability of boronic acids can be affected by factors such as pH and the presence of diols .

properties

IUPAC Name |

[3-methyl-4-(oxolan-3-yloxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-8-6-9(12(13)14)2-3-11(8)16-10-4-5-15-7-10/h2-3,6,10,13-14H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQYPSCKYUMCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC2CCOC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801183607 | |

| Record name | B-[3-Methyl-4-[(tetrahydro-3-furanyl)oxy]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid | |

CAS RN |

1335234-29-1 | |

| Record name | B-[3-Methyl-4-[(tetrahydro-3-furanyl)oxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335234-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-Methyl-4-[(tetrahydro-3-furanyl)oxy]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801183607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)